molecular formula C8H14N2S B1586575 2-Piperidinoethyl isothiocyanate CAS No. 32813-24-4

2-Piperidinoethyl isothiocyanate

Cat. No. B1586575
CAS RN: 32813-24-4
M. Wt: 170.28 g/mol
InChI Key: KMTVCPOROYMLTN-UHFFFAOYSA-N
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Description

2-Piperidinoethyl isothiocyanate (2-PIPET) is a widely used reagent in laboratory settings, due to its ability to induce a range of chemical and biochemical reactions. It is a colorless, water-soluble liquid, with a pungent odor, and is classified as an alkylating agent. 2-PIPET is used in the synthesis of a variety of organic compounds, and is also used in a number of scientific research applications. In

Scientific Research Applications

Isothiocyanate Derivatives and Dopamine Reuptake

2-Piperidinoethyl isothiocyanate and its derivatives have been studied for their potential as irreversible ligands at dopamine reuptake sites. One study synthesized isomeric isothiocyanate derivatives of a potent dopamine reuptake inhibitor, exploring their potential in this role (Costa, George, & Dominguez, 1992).

Antimicrobial Activity Against MRSA

Isothiocyanates, including 2-Piperidinoethyl isothiocyanate, have been evaluated for their antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study found a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias, Aires, & Saavedra, 2014).

Corrosion Inhibition Properties

Piperidine derivatives, including those related to 2-Piperidinoethyl isothiocyanate, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to explore this application (Kaya et al., 2016).

DNA Synthesis Inhibition in Leukemia Cells

4-Isothiocyanate-2,2,6,6-tetramethyl-piperidine-1-oxyl, closely related to 2-Piperidinoethyl isothiocyanate, has been shown to have a potent inhibitory effect on DNA synthesis in leukemia cells. It significantly inhibits DNA synthesis without damaging the DNA replicate template, suggesting its potential in cancer research (Liu et al., 1991).

Single-Molecule Magnet Behavior Enhancement

2-Piperidinoethyl isothiocyanate-related compounds have been studied for their role in enhancing single-molecule magnet (SMM) behavior in mononuclear Co(II) complexes. Such research contributes to the understanding of spin-orbit coupling and magnetic properties at the molecular level (Jurca et al., 2011).

Antitubercular Activity

Research has also been conducted on 1-Piperidino-3-arylthioureas, which are structurally related to 2-Piperidinoethyl isothiocyanate, for their potential antitubercular activity. These compounds were prepared by reacting 1-aminopiperidine with aryl isothiocyanates, showing significant anti-tubercular potential (Hearn, Webster, & Cynamon, 2005).

properties

IUPAC Name

1-(2-isothiocyanatoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c11-8-9-4-7-10-5-2-1-3-6-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTVCPOROYMLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375170
Record name 2-Piperidinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinoethyl isothiocyanate

CAS RN

32813-24-4
Record name 2-Piperidinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinoethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Bharti, T Parvin - RSC advances, 2015 - pubs.rsc.org
… in organic synthesis, we initially synthesized organocatalyst I with a thiourea moiety and two basic sites using a two component reaction of 2-piperidinoethyl isothiocyanate and 4-amino-…
Number of citations: 28 pubs.rsc.org
D Wang, S Fang, RM Wohlhueter - Analytical chemistry, 2009 - ACS Publications
N-terminal derivatization of peptides with Edman’s reagent, phenyl isothiocyanate (PITC), promotes gas-phase Edman cleavage that yields abundant complementary b 1 and y n−1 ion …
Number of citations: 39 pubs.acs.org
R Bharti, T Parvin - Molecular diversity, 2016 - Springer
… 3) by the reaction of 2-piperidinoethyl isothiocyanate and the corresponding primary amines … Then, 2-piperidinoethyl isothiocyanate (0.5 mmol, 0.082 mL) was added to the reaction …
Number of citations: 26 link.springer.com
H Ouertatani-Sakouhi, F El-Turk, B Fauvet, T Roger… - Biochemistry, 2009 - ACS Publications
Macrophage migration inhibitory factor (MIF) is a homotrimeric multifunctional proinflammatory cytokine that has been implicated in the pathogenesis of several inflammatory and …
Number of citations: 68 pubs.acs.org
R Javahershenas - Organic Chemistry part i, 2021 - arkat-usa.org
… Then, 2piperidinoethyl isothiocyanate (0.5 mmol) was added into the reaction mixture and stirred at room temperature until completion of the reaction, as judged by TLC. The reaction …
Number of citations: 7 www.arkat-usa.org
M Verma, A Thakur, R Sharma… - Current Organic …, 2022 - ingentaconnect.com
… Initially, in this methodology, they synthesized the catalyst by reacting 2-piperidinoethyl isothiocyanate and 4amino-1-benzyl piperidine at room temperature and then explored it above …
Number of citations: 8 www.ingentaconnect.com
A Zarkin, R Jahan, R Uprety, Y Zhang, C McElhinny… - Pharmaceuticals, 2021 - mdpi.com
… Amine 33 was reacted with 2-piperidinoethyl isothiocyanate according to procedure D to yield compound 28 (0.019 g, 0.043 mmol, 29% yield). H NMR (300 MHz, CDCl 3 ) δ ppm 0.81–…
Number of citations: 1 www.mdpi.com

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